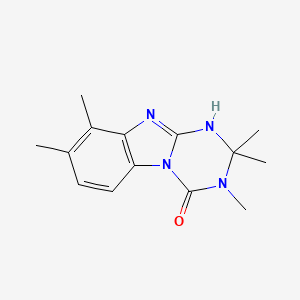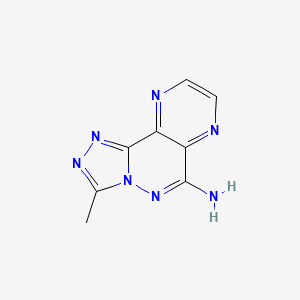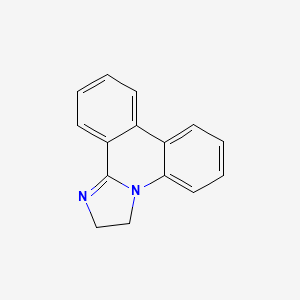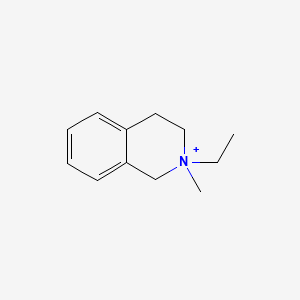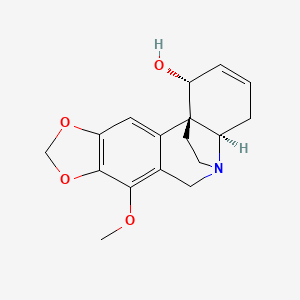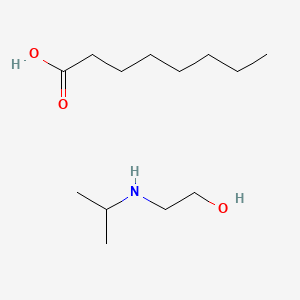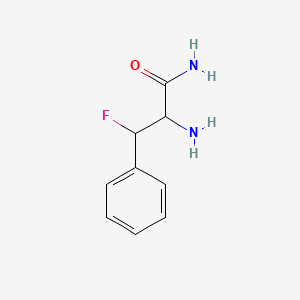
2-Amino-3-fluoro-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-fluoro-3-phenylpropanamide is an organic compound with the molecular formula C9H11FN2O It is characterized by the presence of an amino group, a fluoro substituent, and a phenyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-3-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Sodium borohydride
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3-fluorobenzonitrile in the presence of ammonia and a suitable catalyst like palladium on carbon. This method offers high yields and can be easily scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-fluoro-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro-3-fluoro-3-phenylpropanamide or imine derivatives.
Reduction: 2-Amino-3-fluoro-3-phenylpropanamine.
Substitution: 2-Amino-3-substituted-3-phenylpropanamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-fluoro-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-Amino-3-fluoro-3-phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The fluoro substituent enhances its binding affinity to target proteins, while the amino group facilitates hydrogen bonding interactions. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-chloro-3-phenylpropanamide
- 2-Amino-3-bromo-3-phenylpropanamide
- 2-Amino-3-iodo-3-phenylpropanamide
Comparison
Compared to its halogenated analogs, 2-Amino-3-fluoro-3-phenylpropanamide exhibits unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the compound’s reactivity and binding affinity. This makes this compound particularly valuable in medicinal chemistry for the design of drugs with improved efficacy and selectivity.
Eigenschaften
CAS-Nummer |
79559-53-8 |
|---|---|
Molekularformel |
C9H11FN2O |
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
2-amino-3-fluoro-3-phenylpropanamide |
InChI |
InChI=1S/C9H11FN2O/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,11H2,(H2,12,13) |
InChI-Schlüssel |
BSQAAMJFMNZUMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C(=O)N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
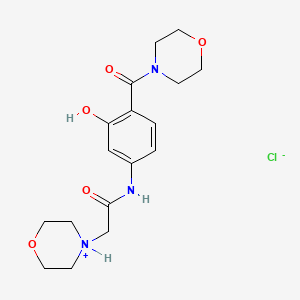

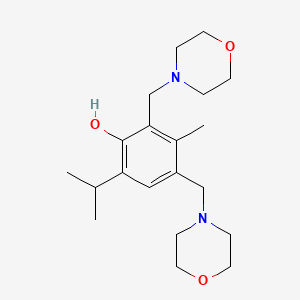
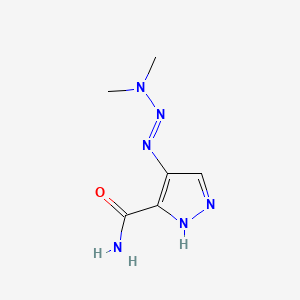
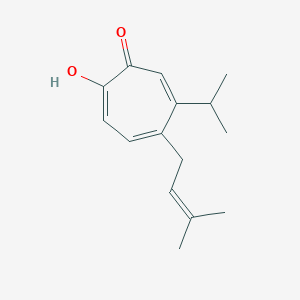
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
